Welcome to the BenchChem Online Store!
molecular formula C20H23NO5 B8405045 Sdz-isq 844

Sdz-isq 844

Cat. No. B8405045
M. Wt: 357.4 g/mol
InChI Key: GHBUMWHHZFGRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05177085

Procedure details

A suspension of 98.4 g of [3S] 3,4-dihydro-6,7-dimethoxy-3-[(3,5-dimethoxybenzoyloxy)methyl]-1-(3,5-dimethoxyphenyl)-isoquinoline [Formula IIa: all of R1 to R4 =methoxy], 51 CH3OH and 207 ml aqueous lithium hydroxide, is stirred for 12 hrs. at room temperature. The obtained solution is concentrated under reduced pressure, treated with ethyl acetate and washed with H2O/Na2CO3. The organic phase is dried over K2CO3 and the solvent removed under reduced pressure. The residue is taken up in ethyl ether, crystallized, filtered and dried to yield the title compound: m.p.=59°-62° C., αD20 =-55.19° (c=0.5 in CH3OH).
[Compound]
Name
[ 3S ]
Quantity
98.4 g
Type
reactant
Reaction Step One
Name
3,4-dihydro-6,7-dimethoxy-3-[(3,5-dimethoxybenzoyloxy)methyl]-1-(3,5-dimethoxyphenyl)-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
207 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]([C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([O:23][CH3:24])[CH:16]=1)=[N:8][CH:7]([CH2:25][O:26]C(=O)C1C=C(OC)C=C(OC)C=1)[CH2:6]2.[OH-].[Li+]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]([C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([O:23][CH3:24])[CH:16]=1)=[N:8][CH:7]([CH2:25][OH:26])[CH2:6]2 |f:1.2|

Inputs

Step One
Name
[ 3S ]
Quantity
98.4 g
Type
reactant
Smiles
Name
3,4-dihydro-6,7-dimethoxy-3-[(3,5-dimethoxybenzoyloxy)methyl]-1-(3,5-dimethoxyphenyl)-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CC(N=C(C2=CC1OC)C1=CC(=CC(=C1)OC)OC)COC(C1=CC(=CC(=C1)OC)OC)=O
Step Two
Name
Quantity
207 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The obtained solution is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with ethyl acetate
WASH
Type
WASH
Details
washed with H2O/Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over K2CO3
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CC(N=C(C2=CC1OC)C1=CC(=CC(=C1)OC)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.